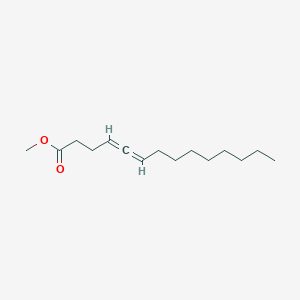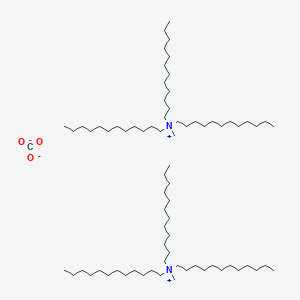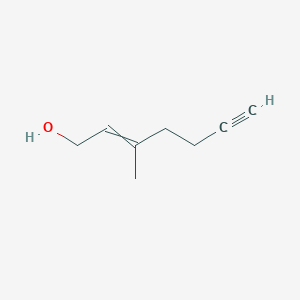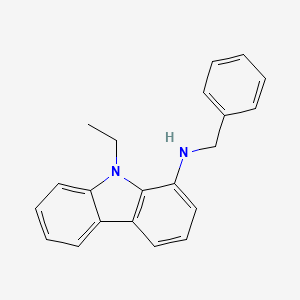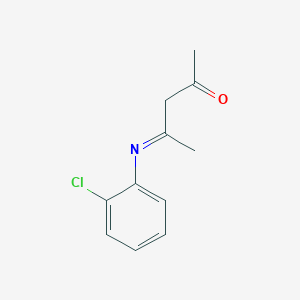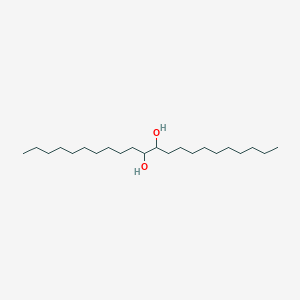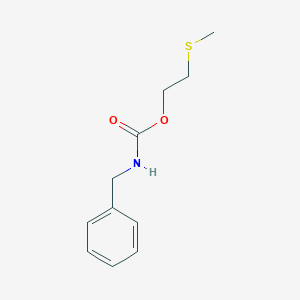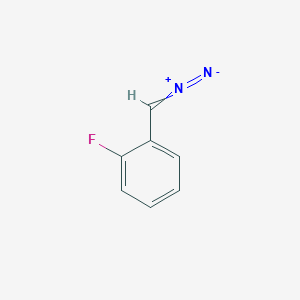
Diiodo(trimethyl)-lambda5-phosphane;manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diiodo(trimethyl)-lambda5-phosphane;manganese is a coordination compound that features a manganese center coordinated to a diiodo(trimethyl)-lambda5-phosphane ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diiodo(trimethyl)-lambda5-phosphane;manganese typically involves the reaction of manganese precursors with diiodo(trimethyl)-lambda5-phosphane under controlled conditions. One common method involves the use of manganese halides and diiodo(trimethyl)-lambda5-phosphane in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diiodo(trimethyl)-lambda5-phosphane;manganese can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the diiodo(trimethyl)-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction could produce manganese(I) species. Ligand substitution reactions can result in a variety of manganese complexes with different ligands.
Aplicaciones Científicas De Investigación
Diiodo(trimethyl)-lambda5-phosphane;manganese has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: It is used in the development of new materials with unique properties, such as magnetic and electronic materials.
Mecanismo De Acción
The mechanism by which diiodo(trimethyl)-lambda5-phosphane;manganese exerts its effects involves coordination chemistry principles. The manganese center can interact with various substrates through coordination bonds, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules, biomolecules, or other metal centers.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diiodo(trimethyl)-lambda5-phosphane;manganese include other manganese coordination complexes with different ligands, such as:
- Manganese(II) chloride
- Manganese(III) acetate
- Manganese(IV) oxide
Uniqueness
What sets this compound apart from these similar compounds is its specific ligand environment, which imparts unique chemical properties and reactivity. The presence of the diiodo(trimethyl)-lambda5-phosphane ligand can influence the electronic and steric properties of the manganese center, leading to distinct behavior in chemical reactions and applications.
Propiedades
Número CAS |
106878-94-8 |
|---|---|
Fórmula molecular |
C3H9I2MnP |
Peso molecular |
384.82 g/mol |
Nombre IUPAC |
diiodo(trimethyl)-λ5-phosphane;manganese |
InChI |
InChI=1S/C3H9I2P.Mn/c1-6(2,3,4)5;/h1-3H3; |
Clave InChI |
ZMFKKGIBYJUWEL-UHFFFAOYSA-N |
SMILES canónico |
CP(C)(C)(I)I.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


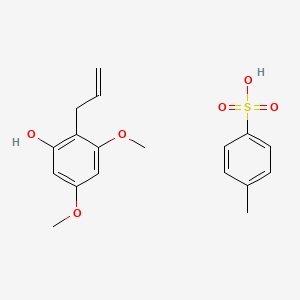
![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14316379.png)
